Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) is a compound related to the broad-spectrum semi-synthetic antibiotic Piperacillin. This compound is an open ring impurity of Piperacillin, which is used in various pharmaceutical applications. Piperacillin itself is a member of the penicillin family and is known for its effectiveness against a wide range of bacterial infections .
Vorbereitungsmethoden
The synthesis of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves several stepsThe reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure the correct formation of the compound .
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction conditions to ensure consistency and quality .
Analyse Chemischer Reaktionen
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and pH levels to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its interactions with various biological molecules and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) involves its interaction with bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) can be compared with other similar compounds, such as:
Piperacillin EP Impurity C: Another impurity of Piperacillin with a different chemical structure and properties.
Piperacillin EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics and applications.
The uniqueness of Piperacillin (Open Ring) (Piperacillin EP Impurity F (Mixture of Diastereomers)) lies in its specific chemical structure and its role as an open ring impurity, which differentiates it from other impurities and related compounds .
Eigenschaften
Molekularformel |
C25H31N5O9S |
---|---|
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
(4S)-3-acetyl-2-[carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C25H31N5O9S/c1-5-28-11-12-29(20(34)19(28)33)24(39)27-15(14-9-7-6-8-10-14)18(32)26-16(22(35)36)21-30(13(2)31)17(23(37)38)25(3,4)40-21/h6-10,15-17,21H,5,11-12H2,1-4H3,(H,26,32)(H,27,39)(H,35,36)(H,37,38)/t15-,16?,17+,21?/m1/s1 |
InChI-Schlüssel |
TWEORVZIMOFLDE-BAQZJKQNSA-N |
Isomerische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC(C3N([C@H](C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
Kanonische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3N(C(C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.